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molecular formula C12H21NO3 B8294476 Ethyl 2-((dimethylamino)methylene)-5-methyl-3-oxohexanoate

Ethyl 2-((dimethylamino)methylene)-5-methyl-3-oxohexanoate

Cat. No. B8294476
M. Wt: 227.30 g/mol
InChI Key: ZANLHEROJQNDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073907B2

Procedure details

According to Scheme 1 Step 1: A solution of ethyl 5-methyl-3-oxohexanoate (11.6 mmol, 2.00 g) and of 1,1-dimethoxy-N,N-dimethylmethanamine (11.6 mmole, 1.54 mL) in DMF (10 mL) was microwaved for 30 minutes at 120° C. After evaporation of the solvent, 2.64 g (11.6 mmol) of ethyl 2-((dimethylamino)methylene)-5-methyl-3-oxohexanoate as an orange oil were obtained and used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[CH2:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>CN(C=O)C>[CH3:15][N:16]([CH:18]=[C:5]([C:4](=[O:11])[CH2:3][CH:2]([CH3:1])[CH3:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(CC(CC(=O)OCC)=O)C
Name
Quantity
1.54 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C(C(=O)OCC)C(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.6 mmol
AMOUNT: MASS 2.64 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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